molecular formula C15H16N2O B581647 4-(2-Aminophenyl)-N,N-dimethylbenzamide CAS No. 1345471-30-8

4-(2-Aminophenyl)-N,N-dimethylbenzamide

Cat. No.: B581647
CAS No.: 1345471-30-8
M. Wt: 240.306
InChI Key: YROKUIIRNXTBPM-UHFFFAOYSA-N
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Description

“4-(2-Aminophenyl)-2,4-dioxobutanoic acid” is a dioxo monocarboxylic acid, a beta-diketone, a substituted aniline, a 2-oxo monocarboxylic acid, a 4-oxo monocarboxylic acid and an aromatic ketone . It has a role as a mouse metabolite .


Synthesis Analysis

A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized and evaluated for their antimicrobial activity and possible mode of action . The structures of the synthesized compounds were elucidated by 1 H NMR, 13 C NMR, IR and Mass spectral data .


Molecular Structure Analysis

The molecular structure of “4-(2-Aminophenyl)-2,4-dioxobutanoic acid” was elucidated by various spectroscopic techniques .


Chemical Reactions Analysis

A novel and efficient method for synthesizing benzosulfamidate-fused tetrahydroquinazolines is described. By employing the [4+2]-cycloaddition of 2-aminophenyl enones with cyclic N -sulfimines in the presence of DMAP as a base, the desired benzosulfamidate-fused tetrahydroquinazolines were obtained in good yields with high diastereoselectivities .


Physical And Chemical Properties Analysis

The molecular weight of “4-(2-Aminophenyl)-2,4-dioxobutanoic acid” is 207.18 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 .

Scientific Research Applications

Potential in Antiarrhythmic Therapy

4-(2-Aminophenyl)-N,N-dimethylbenzamide and its derivatives have been explored for their potential as antiarrhythmic agents. Specifically, certain derivatives were capable of prolonging the effective refractory period of the isolated rabbit atria, demonstrating prophylactic activity against ouabain, and showing activity against ouabain-induced and aconitine-evoked arrhythmias. Additionally, some derivatives exhibited local anesthetic activity (Yung, Lo & Vohra, 1972).

Role in Chemical Synthesis

The compound and its variations have been utilized in chemical synthesis processes. For instance, 2-Amino-5-chloro-N,3-dimethylbenzamide was synthesized from 7-methylisatin with an overall yield of 62% (99.6% purity), involving chlorination, oxidation, and ammonolysis steps (Zhang Zho, 2014).

Antioxidant Activity

Amino-substituted benzamide derivatives, including variations of this compound, are notable for their antioxidant activity. They can act as powerful antioxidants by scavenging free radicals. Understanding their electrochemical oxidation mechanisms is crucial to grasp their free radical scavenging activity. Studies have explored the oxidation of these compounds in aqueous buffer solutions, revealing complex, pH-dependent oxidation processes (Jovanović et al., 2020).

Serotonin Transporter Imaging

N,N-Dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine, a derivative of this compound, has been synthesized for use as a serotonin transporter imaging agent. This compound demonstrated high uptake in rat brain and holds potential as a new serotonin transporter PET imaging agent (Shiue, Fang & Shiue, 2003).

Probing Electrophilicity-Nucleophilicity Relations

N,N-Dimethyl-4-aminophenyl cation, a related cation, has been used as an electrophilic probe for determining the relative reactivity of nucleophiles. This approach offers insights into the electronic structure of the electrophilic probe used and extends our understanding of the interactions between various chemical species (Dichiarante, Fagnoni & Albini, 2008).

Mechanism of Action

Target of Action

Similar compounds have been shown to have antimicrobial activity , suggesting potential targets could be bacterial proteins or enzymes.

Biochemical Pathways

Related compounds have been associated with the disruption of tryptophan, vitamin b6, and purine metabolism . Therefore, it’s possible that 4-(2-Aminophenyl)-N,N-dimethylbenzamide may also influence these pathways.

Pharmacokinetics

Related compounds have been shown to have good bioavailability and low cytotoxicity , suggesting that this compound may have similar properties.

Result of Action

Related compounds have been shown to have potent antimicrobial activity , suggesting that this compound may also have antimicrobial effects.

Future Directions

The prevalence of extremely resistant bacteria such as methicillin-resistant Stayphlococcus aureus (MRSA), fluoroquinolone-resistant Pseudomonas aeruginosa (FQRP), fluoroquinolone-resistant Enterococcus faecalis (QREF) and vancomycin-resistant Enterococci (VRE) has greatly increased in some hospitals, resulting in a higher rate of mortality . This highlights the need for the development of new antimicrobial agents .

Properties

IUPAC Name

4-(2-aminophenyl)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-17(2)15(18)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16/h3-10H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROKUIIRNXTBPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718359
Record name 2'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345471-30-8
Record name 2′-Amino-N,N-dimethyl[1,1′-biphenyl]-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345471-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Amino-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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